molecular formula C20H16Br2O5 B12598566 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol CAS No. 651322-74-6

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol

Cat. No.: B12598566
CAS No.: 651322-74-6
M. Wt: 496.1 g/mol
InChI Key: FIQQXXJFNZRUIF-UHFFFAOYSA-N
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Description

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by bromination and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis[(2-chlorophenyl)(hydroxy)methyl]benzene-1,3,5-triol
  • 2,4-Bis[(2-fluorophenyl)(hydroxy)methyl]benzene-1,3,5-triol
  • 2,4-Bis[(2-methylphenyl)(hydroxy)methyl]benzene-1,3,5-triol

Uniqueness

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to different biological effects and applications .

Properties

CAS No.

651322-74-6

Molecular Formula

C20H16Br2O5

Molecular Weight

496.1 g/mol

IUPAC Name

2,4-bis[(2-bromophenyl)-hydroxymethyl]benzene-1,3,5-triol

InChI

InChI=1S/C20H16Br2O5/c21-12-7-3-1-5-10(12)18(25)16-14(23)9-15(24)17(20(16)27)19(26)11-6-2-4-8-13(11)22/h1-9,18-19,23-27H

InChI Key

FIQQXXJFNZRUIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C(=C(C=C2O)O)C(C3=CC=CC=C3Br)O)O)O)Br

Origin of Product

United States

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